N-(2-chloroethylidene)-tert-butylsulfinamide
Description
N-(2-Chloroethylidene)-tert-butylsulfinamide is a chiral sulfinimide derivative characterized by a chloro-substituted ethylidene moiety and a tert-butylsulfinamide group. This compound is anticipated to serve as a key intermediate in asymmetric synthesis, leveraging the tert-butylsulfinyl group’s ability to induce stereoselectivity during nucleophilic additions .
Properties
IUPAC Name |
(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYYZGLYRZWOF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethylidene)-tert-butylsulfinamide typically involves the reaction of tert-butylsulfinamide with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Addition to Form Terminal Aziridines
The compound undergoes nucleophilic addition with organometallic reagents, leading to stereoselective formation of N-tert-butylsulfinyl aziridines.
Reaction with Organocerium Reagents
Organocerium reagents (e.g., RMgX-derived cerium complexes) add to N-(2-chloroethylidene)-tert-butylsulfinamide in DMPU/THF (1:10) at −78°C, followed by warming to 25°C. This method delivers terminal aziridines in 63–92% yields with diastereomeric ratios (dr) of 85:15 to >99:1 .
Table 1: Representative Examples with Organoceriums
| Organocerium Reagent | Product Aziridine | Yield (%) | dr |
|---|---|---|---|
| MeCeCl₂ | Methyl-substituted | 92 | >99:1 |
| PhCeCl₂ | Phenyl-substituted | 85 | 95:5 |
| VinylCeCl₂ | Vinyl-substituted | 78 | 90:10 |
Conditions: DMPU/THF (1:10), −78°C → 25°C .
Reaction with Grignard Reagents
Grignard reagents (e.g., RMgX) also facilitate aziridine formation, though with slightly lower stereoselectivity compared to organoceriums. Yields range from 70–88% , with dr values of 80:20 to 90:10 .
Key Advantages of Organoceriums :
-
Higher diastereoselectivity due to reduced aggregation and enhanced nucleophilicity .
-
Compatibility with diverse substituents (alkyl, aryl, vinyl) .
Oxidation to N-tert-Butylsulfonyl (Bus) Aziridines
Terminal N-tert-butylsulfinyl aziridines are oxidized to N-Bus derivatives using oxone or mCPBA, providing synthetically versatile sulfonyl-protected aziridines .
Example Reaction :
-
Application : The Bus group enhances stability for downstream functionalization (e.g., ring-opening reactions) .
Mechanistic Insights
The stereochemical outcome is governed by the Zimmerman–Traxler cyclic transition state , where the bulky tert-butyl group occupies an equatorial position to minimize steric hindrance (Scheme 1) .
Key Factors Influencing Diastereoselectivity :
-
Solvent : Coordinating solvents (e.g., THF) favor acyclic transition states, while nonpolar solvents (e.g., toluene) stabilize cyclic models .
-
Nucleophile Type : Organoceriums exhibit superior selectivity due to reduced Lewis acidity compared to Grignard reagents .
Experimental Optimization
Scientific Research Applications
Synthesis of Aziridines
Aziridines are three-membered nitrogen heterocycles that are valuable intermediates in organic synthesis. The reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organocerium compounds has been documented to yield terminal N-tert-butylsulfinyl aziridines in good yields and with favorable diastereomeric ratios. This method provides a straightforward approach to synthesizing aziridines, which can be further transformed into various biologically active molecules .
Applications in Drug Development
The aziridine derivatives synthesized from this compound have shown potential in drug development, particularly as anticancer agents. Compounds containing aziridine functionalities can exhibit significant biological activities due to their ability to interact with DNA and other cellular targets. For example, aziridine-containing compounds have been explored for their immunomodulatory and anticancer properties, making them promising candidates for therapeutic applications .
Case Studies
- Synthesis of Isoquinoline Derivatives : Research has demonstrated the utility of this compound in synthesizing isoquinoline derivatives through aziridine intermediates. These derivatives are known for their diverse biological activities, including antitumor effects .
- Chiral Auxiliaries : this compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched amines and heterocycles. This application is particularly relevant in the synthesis of pharmaceutical compounds where stereochemistry is critical .
Comparative Data Table
Mechanism of Action
The mechanism by which N-(2-chloroethylidene)-tert-butylsulfinamide exerts its effects depends on the specific chemical reactions it undergoes. In general, the compound can act as an electrophile, participating in nucleophilic substitution reactions. The sulfinamide group can also engage in redox reactions, influencing the overall reactivity of the molecule.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Differences
The chloroethylidene group distinguishes the target compound from similar sulfinimines. Key analogs include:
- (S)-N-(2-(3-But-3-yn-1-yl-3H-diazirin-3-yl)ethylidene)-tert-butylsulfinamide (): Features a diazirinyl-alkyne substituent, enhancing photolability for biochemical applications.
- (R,RS)-N-[1-(3,4-Dibenzyloxyphenyl)propan-2-yl]-tert-butylsulfinamide (): Contains a benzyloxy-substituted aryl group, influencing π-π interactions in receptor binding.
- N-[3-(tert-Butylsulfonyl)propyliden-1-yl]-tert-butylsulfinamide (): Incorporates a sulfonyl group, altering electrophilicity for conjugate addition reactions.
Electronic Effects : The electron-withdrawing chloro group in the target compound likely increases the electrophilicity of the imine carbon compared to alkyl or aryl analogs, accelerating nucleophilic attacks .
Key Observations :
Stability and Reactivity
- Thermal Stability: tert-Butylsulfinamides are prone to thermal rearrangement in chlorinated solvents, forming N-(tert-butylthio)-tert-butylsulfonamides ().
- Hydrolytic Sensitivity : Unlike sulfonamide derivatives (), the target compound’s imine bond is susceptible to hydrolysis under acidic conditions, necessitating anhydrous handling .
Biological Activity
N-(2-chloroethylidene)-tert-butylsulfinamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and synthetic applications in organic chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
This compound is derived from tert-butanesulfinamide, which is known for its utility in asymmetric synthesis. The introduction of the 2-chloroethylidene group enhances its reactivity and biological profile. The synthesis typically involves the reaction of tert-butanesulfinamide with chloroacetaldehyde or similar reagents under controlled conditions to yield the desired compound.
Antitumor Properties
Recent studies have highlighted the antitumor activity of this compound. In vitro experiments have demonstrated its efficacy against various cancer cell lines, particularly glioblastoma multiforme (GBM) cells.
- Cell Lines Tested :
- F98 (rat glioblastoma)
- MCF7 (human mammary)
- HeLa (human cervix)
The compound exhibited a dose-dependent cytotoxic effect, with significant reductions in cell viability noted at concentrations as low as 10 µM. Notably, the selectivity index was favorable, indicating minimal toxicity to non-cancerous cells compared to cancerous ones .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses revealed an increase in sub-G0/G1 phase cells in treated F98 cells, indicative of apoptosis.
- Cell Cycle Arrest : The compound seems to induce cell cycle arrest, preventing cancer cells from proliferating .
Study 1: In Vivo Efficacy
A study conducted on animal models demonstrated that intratumoral administration of this compound resulted in significant tumor regression compared to control groups receiving PBS. The average tumor size in treated animals was approximately 815 mm³ five days post-treatment, while control animals showed rapid tumor growth .
Study 2: Comparative Analysis with Other Compounds
In a comparative study, this compound was evaluated alongside established chemotherapeutics like bortezomib. The results indicated that while both compounds delayed tumor growth effectively, the novel compound offered a slightly improved survival rate in treated subjects .
Data Tables
The following table summarizes the biological activity and experimental conditions related to this compound:
| Parameter | Value/Observation |
|---|---|
| Cell Lines Tested | F98, MCF7, HeLa |
| IC50 Values | ~10 µM (F98), ~20 µM (MCF7) |
| Mechanism | Apoptosis induction, cell cycle arrest |
| Tumor Size Reduction | Average size: 815 mm³ |
| Survival Rate Increase | +3 days compared to control |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Diastereomeric Ratio |
|---|---|---|---|
| Imine Formation | Ti(OEt)₄, THF, reflux | 95% | - |
| Reduction | NaBH₄, -20°C → RT | 95% | 14:1 |
| Purification | SiO₂ chromatography | 90-99% | - |
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, tert-butyl protons appear as singlets at ~1.2 ppm, while sulfinamide NH resonates near 3.5 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ calculated for C₆H₁₃ClNOS: 182.0404) .
- X-ray Crystallography : ORTEP diagrams (e.g., C–S bond lengths of 1.81–1.83 Å) resolve ambiguous stereochemistry .
Advanced: How does thermal instability impact experimental design for this compound?
Answer:
this compound undergoes thermal rearrangement above room temperature, particularly in chlorinated solvents (e.g., CH₂Cl₂), forming N-(tert-butylsulfonyl)-tert-butylsulfinamide . Mitigation strategies include:
Q. Table 2: Solvent Stability Data
| Solvent | Stability at 25°C | Major Decomposition Product |
|---|---|---|
| CH₂Cl₂ | <1 hour | Sulfonamide derivative |
| THF | >24 hours | None observed |
| Toluene | 12 hours | Partial rearrangement |
Advanced: What challenges arise in stereoselective syntheses using this compound, and how are they addressed?
Answer:
Steric hindrance from the tert-butyl group often reduces diastereoselectivity in Grignard or organometallic additions. For example:
- Low Yields : Methyl Grignard addition to N-(adamantylidene)-tert-butylsulfinamide yields only 60% product due to competitive imine reduction .
- Diastereocontrol : Chiral auxiliaries (e.g., Ellman’s sulfinamides) improve selectivity. Lowering reaction temperatures (-78°C) and using bulky reagents (e.g., Ruppert-Prakash reagent) enhance dr to 82:18 .
Mechanistic Insight : The tert-butyl group restricts transition-state geometries, favoring axial attack in cyclic intermediates .
Methodological: How should researchers address contradictions in reaction yields under varying conditions?
Answer:
Discrepancies often stem from solvent polarity and temperature:
- Case Study : In toluene/xylene, only 27% yield is achieved due to volatilization losses, whereas THF retains 95% yield .
- Troubleshooting Steps :
- Use high-boiling solvents (e.g., DMF) for reactions >100°C.
- Optimize stoichiometry (e.g., excess Ti(OEt)₄ improves imine formation kinetics) .
- Validate purity of starting materials (e.g., tert-butylsulfinamide >99% ee) to avoid side reactions .
Advanced: What mechanistic insights explain the thermal rearrangement of this compound?
Answer:
The rearrangement proceeds via a [3,3]-sigmatropic shift (Cope-type mechanism):
Step 1 : N–S bond cleavage generates a thiyl radical intermediate.
Step 2 : Recombination forms a sulfonamide via S–N bond reformation, confirmed by XRD showing S=O bond elongation (1.48 Å → 1.52 Å) .
Drivers : Chlorinated solvents stabilize polar transition states, accelerating rearrangement .
Supporting Data : Activation energy (Eₐ) calculated as 85 kJ/mol via DSC, with first-order kinetics in CDCl₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
